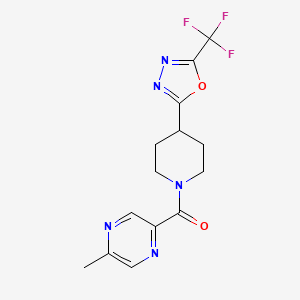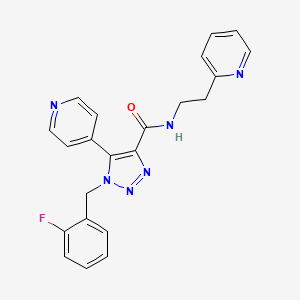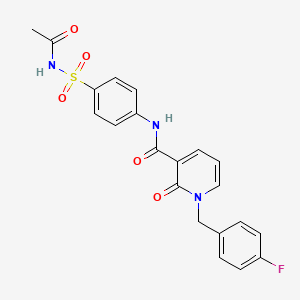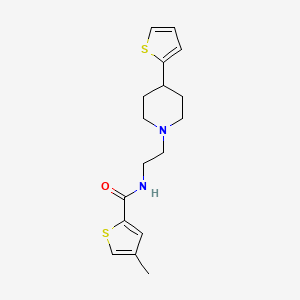
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Novel Compounds
Development of Aromatic Polyimides : Butt et al. (2005) synthesized novel diamines including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide and polymerized them with various dianhydrides. These polymers displayed high solubility in organic solvents and had degradation temperatures ranging from 240°C to 550°C, indicating potential use in high-temperature applications (Butt et al., 2005).
Antibacterial and Anti-HIV Agents : Patel and Chikhalia (2006) synthesized compounds including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and tested them for antibacterial and anti-HIV activities. These compounds showed promise in treating various microorganisms, highlighting their potential in pharmaceutical research (Patel & Chikhalia, 2006).
Chemical Reactions and Interactions
Bioreductive Drug Analysis : Palmer et al. (1995) studied the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the queried compound. They investigated the cytotoxicity of various reduced derivatives, contributing to the understanding of bioreductive drugs (Palmer et al., 1995).
Fluorescent Probe Development : Wang et al. (2012) developed a reaction-based fluorescent probe using a similar compound structure for detecting thiophenols. This innovation is significant in chemical, biological, and environmental sciences for sensitive and selective detection techniques (Wang et al., 2012).
Pharmaceutical Research
Anticancer Agent Synthesis : Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor from a series of novel inhibitors, demonstrating excellent biochemical potency and pharmaceutical properties suitable for cancer treatment (Theoclitou et al., 2011).
Antimicrobial and Antioxidant Evaluation : Kumar et al. (2011) synthesized 2,3-disubstituted quinazoline-4(3H)-ones and evaluated their antimicrobial and antioxidant potentials. These compounds exhibited significant inhibitory action against bacterial strains and demonstrated profound antioxidant potential (Kumar et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylaniline with ethyl 2-bromoacetate to form the intermediate, which is then reacted with thiourea to form the thioamide. The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-dimethoxybenzoyl chloride" ], "Reaction": [ "Step 1: 4-butylaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form the intermediate.", "Step 2: The intermediate is then reacted with thiourea in the presence of a base to form the thioamide.", "Step 3: The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product." ] } | |
CAS番号 |
868227-00-3 |
製品名 |
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
分子式 |
C25H29N5O5S |
分子量 |
511.6 |
IUPAC名 |
N-[4-amino-2-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H29N5O5S/c1-4-5-6-15-7-10-17(11-8-15)27-20(31)14-36-25-29-22(26)21(24(33)30-25)28-23(32)16-9-12-18(34-2)19(13-16)35-3/h7-13H,4-6,14H2,1-3H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChIキー |
ZMAMVPDTENMPSY-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)






![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)


![N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2843903.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)
![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)